(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpyrrolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2/c1-3-14-6-7-15-17(13-14)27-19(20-15)22-11-9-21(10-12-22)18(24)16-5-4-8-23(16)28(2,25)26/h6-7,13,16H,3-5,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQBXAXMZDISSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone , with CAS number 1049941-19-6, is a complex organic molecule that incorporates several pharmacologically significant moieties. Its structure suggests potential for diverse biological activities, particularly due to the presence of the benzo[d]thiazole and piperazine groups, which are known for their therapeutic properties.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 498.7 g/mol. The presence of heterocycles in its structure enhances its potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 498.7 g/mol |
| CAS Number | 1049941-19-6 |
Biological Activities
Research indicates that compounds containing benzo[d]thiazole moieties exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Benzo[d]thiazole derivatives have shown significant antimicrobial properties, making them potential candidates for developing new antibiotics .
- Anticancer Properties : Studies have demonstrated that derivatives of thiazolidinones, which share structural similarities with the compound , possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Antidiabetic Effects : Certain thiazolidinone derivatives have been reported to exhibit antidiabetic activity through mechanisms involving the modulation of PPARγ receptors .
- Neuroprotective Effects : Compounds with piperazine rings have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as inflammation and cell proliferation.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways related to cancer and metabolic disorders.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various thiazolidinone derivatives against breast cancer cell lines (MCF-7). The results indicated that specific modifications in the structure significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 1 µM .
Case Study 2: Antimicrobial Properties
In another investigation, a series of benzo[d]thiazole derivatives were tested for their antimicrobial efficacy against multiple bacterial strains. The results showed promising activity, particularly against resistant strains, suggesting that modifications similar to those in this compound could lead to effective new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound’s structural uniqueness lies in its 6-ethylbenzothiazole and methylsulfonyl-pyrrolidinone groups. Below is a comparative analysis with three related compounds:
Pharmacokinetic and Metabolic Differences
Metabolic Stability :
- The target compound’s methylsulfonyl group likely reduces oxidative metabolism compared to CP-93,393, which undergoes rapid pyrimidine hydroxylation (35–45% of dose) .
- In contrast, the thiophene-containing analog is susceptible to sulfoxidation, a pathway absent in the target compound due to its benzothiazole core.
Excretion Profiles :
Functional Group Impact on Bioactivity
Benzothiazole vs. Pyrimidine :
- The 6-ethylbenzothiazole in the target compound may enhance CNS penetration compared to CP-93,393’s pyrimidine ring, which is prone to cleavage (8–15% metabolites) .
- Benzothiazoles are associated with kinase inhibition and neuroprotective effects, whereas pyrimidines in CP-93,393 contribute to serotonin receptor agonism .
Methylsulfonyl Group :
Data Table: Comparative Pharmacokinetic Parameters
Research Implications and Limitations
- Gaps in Evidence: No direct studies on the target compound’s bioactivity or metabolism were found in the provided evidence. Comparisons are extrapolated from structural analogs like CP-93,393 and thiophene-piperazine derivatives.
- Future Directions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
